5-(Dimethylamino)-1,3-benzenediol
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Overview
Description
5-(Dimethylamino)-1,3-benzenediol: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a benzene ring that also contains two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1,3-benzenediol can be achieved through several methods. One common approach involves the dimethylation of 1,3-benzenediol (resorcinol) using dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Dimethylamino)-1,3-benzenediol can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the dimethylamino group can act as an activating group, facilitating reactions with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 5-(Dimethylamino)-1,3-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to form stable complexes with metal ions. It is also studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1,3-benzenediol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3-Benzenediol (Resorcinol): Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
4-(Dimethylamino)-1,3-benzenediol: Similar structure but with the dimethylamino group in a different position, leading to different reactivity and properties.
5-(Dimethylamino)-2-hydroxybenzoic acid: Contains a carboxyl group instead of a second hydroxyl group, affecting its acidity and reactivity.
Uniqueness: 5-(Dimethylamino)-1,3-benzenediol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it a versatile compound for various applications in research and industry.
Biological Activity
5-(Dimethylamino)-1,3-benzenediol, also known as 5-Dimethylaminobenzene-1,3-diol or 5-(dimethylamino)resorcinol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a dimethylamino group and hydroxyl functionalities on a benzene ring. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer biology where oxidative stress plays a role in tumor progression.
- Cytotoxicity Against Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to activate caspase pathways and induce cell cycle arrest has been documented in studies involving MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells .
- Inhibition of Angiogenesis : The compound's potential to inhibit angiogenesis—an essential process for tumor growth—has been evaluated through assays such as the Yolk Sac Membrane assay .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A summary of findings is presented in the following table:
Cell Line | IC50 (µg/ml) | Mechanism |
---|---|---|
MCF-7 | 12.8 | Induction of apoptosis via caspase activation |
HeLa | 10.5 | Cell cycle arrest |
HepG2 | 11.0 | Mitochondrial dysfunction |
These values indicate that the compound has potent cytotoxic effects on these cancer cell lines at relatively low concentrations.
Case Studies
- Apoptogenic Profile Study : A study evaluated the apoptogenic effects of various metabolites from lichen extracts containing 5-methyl-1,3-benzenediol derivatives. The results indicated a significant reduction in cell viability across several cancer lines, confirming the compound's role in inducing apoptosis .
- Comparative Analysis with Other Compounds : In comparative studies with other anticancer agents like doxorubicin, this compound demonstrated similar or enhanced cytotoxicity against malignant cells while exhibiting lower toxicity towards normal cells .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2H3 |
InChI Key |
UPCBSLSRFRFVDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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